![molecular formula C11H14N4 B2980895 2-(4-Aminopiperidin-1-yl)nicotinonitrile CAS No. 412355-86-3](/img/structure/B2980895.png)
2-(4-Aminopiperidin-1-yl)nicotinonitrile
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Overview
Description
2-(4-Aminopiperidin-1-yl)nicotinonitrile (2-APN) is a compound that has been studied for its potential use in various scientific research applications. 2-APN is a derivative of nicotinonitrile, which is an organic compound containing both nitrogen and carbon. It is an important intermediate in the synthesis of other compounds, and has been used in the synthesis of various drugs, such as amiodarone, an antiarrhythmic drug. 2-APN has also been studied for its potential use in medical research, such as for its ability to inhibit the enzyme monoamine oxidase-A (MAO-A).
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have explored the synthesis of 2-amino nicotinonitrile derivatives for their potential in identifying inhibitors of SIRT1, showing significant in vitro inhibitory potential. The synthesis employed ultrasound-assisted multicomponent reactions, highlighting the compound's role in medicinal chemistry research for therapeutic applications (Chandrasekhar Challa et al., 2021).
Antimicrobial and Antifungal Activities
Compounds derived from 2-(4-Aminopiperidin-1-yl)nicotinonitrile have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies are crucial for discovering new agents that can combat resistant strains of bacteria and fungi, contributing to the development of new antibiotics and antifungal medications (M. Behalo, 2008).
Material Science Applications
The compound and its derivatives have also found applications in material science. For instance, nicotinonitrile derivatives have been synthesized as new classes of non-linear optical (NLO) materials, indicating their potential use in optical devices and technologies. This research demonstrates the versatility of 2-(4-Aminopiperidin-1-yl)nicotinonitrile derivatives in developing materials with specific optical properties for advanced technological applications (V. Raghukumar et al., 2003).
Environmental and Corrosion Studies
In the context of environmental studies, nicotinonitrile derivatives have been investigated as green corrosion inhibitors for mild steel in acidic conditions. These studies provide valuable insights into the compound's applicability in protecting industrial materials from corrosion, which is crucial for extending the lifespan of metal structures and components in harsh environments (Priyanka Singh et al., 2016).
Antiprotozoal Activity
Finally, the antiprotozoal activity of aza-analogues of furamidine, synthesized from nicotinonitrile derivatives, underscores the compound's significance in developing treatments against protozoal infections. These findings contribute to the ongoing search for effective antiprotozoal agents, which is critical in the fight against diseases like trypanosomiasis and malaria (M. Ismail et al., 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Aminopiperidin-1-yl)nicotinonitrile may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that 2-(4-aminopiperidin-1-yl)nicotinonitrile may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-9-2-1-5-14-11(9)15-6-3-10(13)4-7-15/h1-2,5,10H,3-4,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRESMYWILMJOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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